5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS2/c1-9-3-4-10(2)11(7-9)12-8-21-16(18-12)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJQIZUSWYXINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 2,5-dimethylphenylamine with a suitable thioamide. This intermediate is then reacted with 5-bromo-2-thiophenecarboxylic acid under amide coupling conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiophene ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Bromine vs. Nitro Groups : The target compound’s bromine substituent offers steric bulk without introducing strong electron-withdrawing effects seen in nitro groups (e.g., in ), which may reduce metabolic stability but enhance hydrophobic interactions .
- Heterocyclic Moieties : Replacing the thiazole with pyridine (as in ) decreases logP (3.5 vs. ~6.3), suggesting improved aqueous solubility but reduced membrane permeability.
Key Observations :
Key Observations :
- The target compound’s anticancer activity (IC₅₀ ~10–50 μM) is less potent than dichlorobenzyl-substituted analogs (e.g., compound 5f, IC₅₀ <10 μM), suggesting that electron-deficient aryl groups enhance cytotoxicity .
- Nitrothiophene analogs () exhibit stronger antibacterial activity (EC₅₀ 1–5 μM), likely due to nitro group redox activity targeting bacterial enzymes.
Biological Activity
5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes bromine, thiazole, and thiophene moieties. Its molecular formula is with a molecular weight of 377.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN2O2S |
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C16H15BrN2O2S/c1-9... |
| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)Br)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes or receptors involved in cellular signaling pathways. The presence of the thiazole and thiophene rings contributes to its ability to interact with biological macromolecules, potentially leading to anticancer effects and other therapeutic benefits.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Thiazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines . This suggests a strong potential for further development as an anticancer drug.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxic activity. Specifically:
- Methyl Substitution : The introduction of methyl groups at specific positions on the phenyl ring has been associated with increased biological activity . This highlights the importance of electronic effects in optimizing the compound's efficacy.
Study 1: Antitumor Activity
In a study focusing on thiazole derivatives, this compound was tested for its ability to inhibit tumor growth in vitro. The results indicated significant inhibition of cell proliferation in treated cell lines compared to controls .
Study 2: Mechanistic Insights
Molecular dynamics simulations have provided insights into how the compound interacts with target proteins involved in cancer progression. These simulations revealed that the compound binds predominantly through hydrophobic interactions, which are crucial for its anticancer properties .
Q & A
Q. What are the optimized synthetic routes for 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how do reaction parameters influence yield?
The compound is synthesized via multi-step reactions, including thiazole ring formation and subsequent coupling. Key steps involve:
- Thiazole ring synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C).
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiophene-carboxylic acid moiety to the thiazole amine.
- Bromination : Electrophilic substitution with NBS (N-bromosuccinimide) in DCM at 0–25°C . Critical parameters :
- Solvent polarity (e.g., DMF enhances nucleophilicity in substitution reactions).
- Temperature control to minimize side reactions (e.g., <50°C for bromination).
- Catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling if aryl boronic acids are used) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C-H protons at δ 7.2–8.1 ppm; aromatic dimethyl groups at δ 2.3–2.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₆H₁₃BrN₂O₂S; calc. 377.3 g/mol) .
- X-ray crystallography : SHELXL refines crystal structures, resolving steric effects from the 2,5-dimethylphenyl group. Use twin refinement if data shows pseudo-merohedral twinning .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The bromothiophene group may occupy hydrophobic regions, while the amide forms hydrogen bonds with backbone residues .
- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories). Pay attention to conformational changes in the thiazole ring .
- QSAR : Correlate substituent electronegativity (e.g., bromine) with inhibitory activity using Hammett parameters .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Assay standardization :
- Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize to controls like doxorubicin.
- Validate cytotoxicity via dual assays (MTT and apoptosis markers) .
- Solubility adjustments : Co-solvents (e.g., DMSO ≤0.1%) prevent aggregation artifacts. Confirm dissolved state via dynamic light scattering .
Q. How does the 2,5-dimethylphenyl group influence the compound’s reactivity in functionalization reactions?
- Steric effects : The ortho-methyl groups hinder electrophilic substitution at the thiazole C4 position, directing reactions to the thiophene ring (e.g., bromination at C5) .
- Electronic effects : The electron-donating methyl groups increase thiazole basicity, favoring protonation in acidic coupling reactions .
Methodological Challenges
Q. What are the best practices for scaling up synthesis from milligram to gram quantities?
- Continuous flow systems : Improve yield reproducibility for bromination steps (residence time: 2–5 min, 25°C) .
- Purification : Use automated flash chromatography (hexane/EtOAc gradient) with inline UV detection to isolate the amide product (>95% purity) .
Q. How to address low crystallinity in X-ray studies of this compound?
- Crystallization screens : Use PEG-based sparse matrix screens (e.g., 20% PEG 8000, 0.1 M Tris pH 8.5).
- Cryo-protection : Add 25% glycerol to prevent ice formation during data collection.
- SHELXL refinement : Apply TWIN and BASF commands for twinned datasets; check for missed symmetry (e.g., pseudo-translation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
